molecular formula C15H17NO B7939641 [3-(3-Ethoxyphenyl)phenyl]methanamine

[3-(3-Ethoxyphenyl)phenyl]methanamine

Cat. No.: B7939641
M. Wt: 227.30 g/mol
InChI Key: CTYBLWORSCVLMF-UHFFFAOYSA-N
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Description

[3-(3-Ethoxyphenyl)phenyl]methanamine is an organic compound that belongs to the class of aromatic amines It features a methanamine group attached to a biphenyl structure, with an ethoxy substituent on one of the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(3-Ethoxyphenyl)phenyl]methanamine typically involves the following steps:

    Formation of the Biphenyl Structure: This can be achieved through a Suzuki coupling reaction between a boronic acid derivative and a halogenated benzene compound.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction, where an ethoxy substituent is added to the phenyl ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

[3-(3-Ethoxyphenyl)phenyl]methanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more saturated amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

[3-(3-Ethoxyphenyl)phenyl]methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can serve as a ligand in the study of enzyme interactions and receptor binding.

    Industry: It may be used in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which [3-(3-Ethoxyphenyl)phenyl]methanamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary, but typically include key proteins and signaling cascades relevant to the compound’s intended use.

Comparison with Similar Compounds

Similar Compounds

    [3-(3-Methoxyphenyl)phenyl]methanamine: Similar structure but with a methoxy group instead of an ethoxy group.

    [3-(3-Propoxyphenyl)phenyl]methanamine: Features a propoxy group, leading to different physicochemical properties.

    [3-(3-Hydroxyphenyl)phenyl]methanamine: Contains a hydroxy group, which can significantly alter its reactivity and biological activity.

Uniqueness

The presence of the ethoxy group in [3-(3-Ethoxyphenyl)phenyl]methanamine imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs and valuable for certain applications where these properties are advantageous.

Properties

IUPAC Name

[3-(3-ethoxyphenyl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-2-17-15-8-4-7-14(10-15)13-6-3-5-12(9-13)11-16/h3-10H,2,11,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTYBLWORSCVLMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=CC=CC(=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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